

Vilsmeier-Haack Formylation of N-benzyl-2-chloroindole: A Technical Guide

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Compound of Interest

Compound Name: 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Vilsmeier-Haack formylation of N-benzyl-2-chloroindole, a key reaction for the synthesis of functionalized indole derivatives with significant potential in medicinal chemistry. This document details the reaction mechanism, experimental protocols, and characterization of the resulting product, N-benzyl-2-chloro-3-formylindole, and explores its relevance in drug discovery.

Introduction

The Vilsmeier-Haack (V-H) reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.^{[1][2][3][4]} The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the aromatic substrate.^{[5][6]} Indole and its derivatives are particularly well-suited substrates for the V-H reaction due to the electron-rich nature of the pyrrole ring, with formylation generally occurring at the C3 position.

The target molecule of this guide, N-benzyl-2-chloro-3-formylindole, is a valuable synthetic intermediate. The N-benzyl group is a common motif in medicinal chemistry, often introduced to modulate the physicochemical and pharmacokinetic properties of a drug candidate. Furthermore, indole derivatives bearing a chlorine atom and a formyl group at the 2 and 3 positions, respectively, serve as versatile precursors for the synthesis of a wide range of

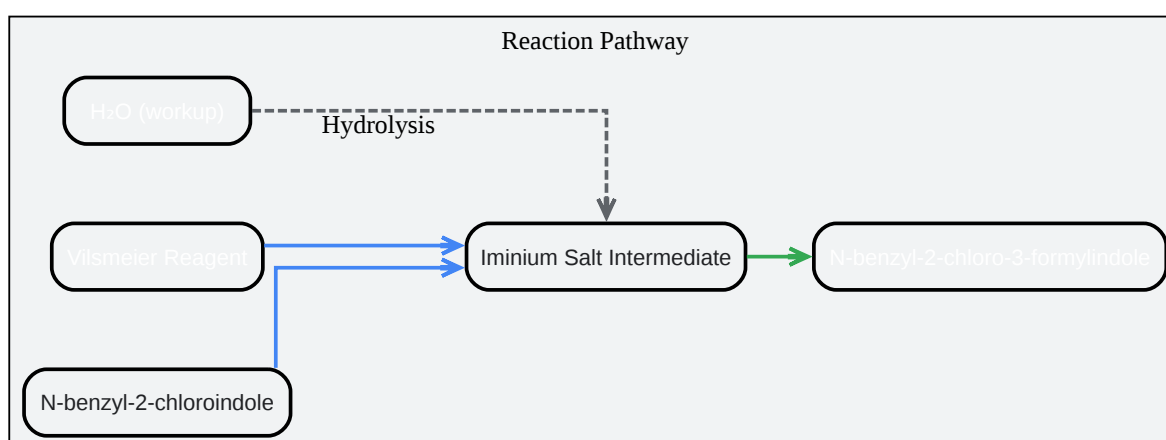
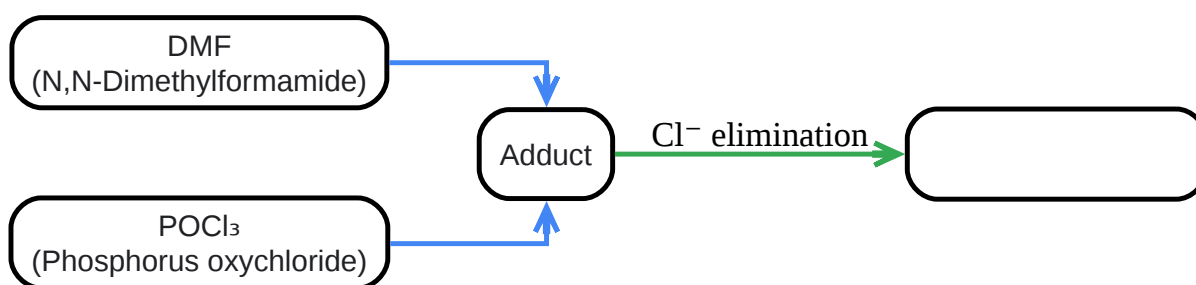
heterocyclic compounds with potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

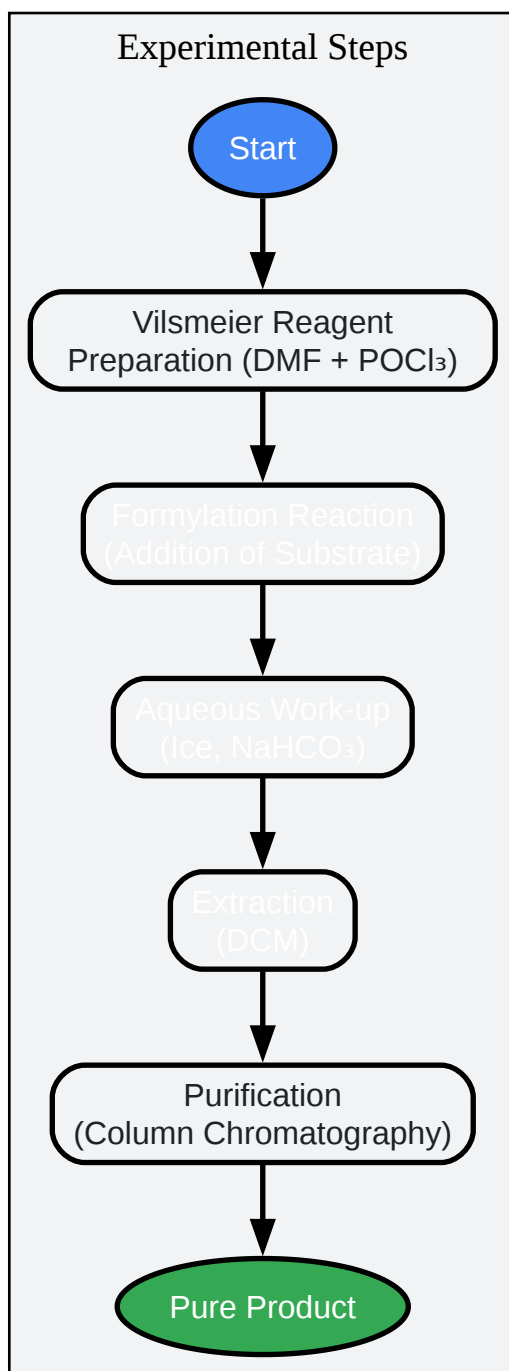
Reaction Mechanism and Workflow

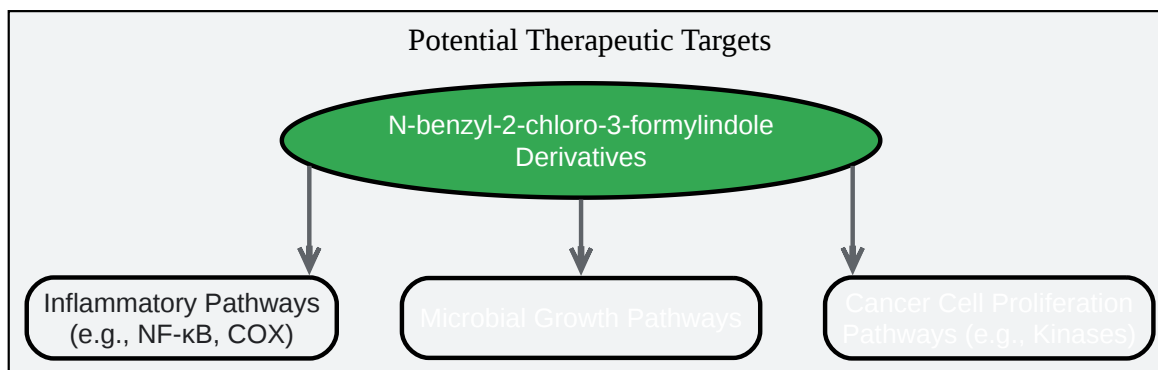
The Vilsmeier-Haack formylation of N-benzyl-2-chloroindole proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are the formation of the Vilsmeier reagent, followed by the electrophilic attack of the indole ring, and subsequent hydrolysis to yield the final aldehyde product.

Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of DMF with POCl_3 to form the electrophilic Vilsmeier reagent, a chloroiminium ion.







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